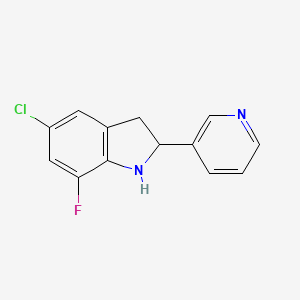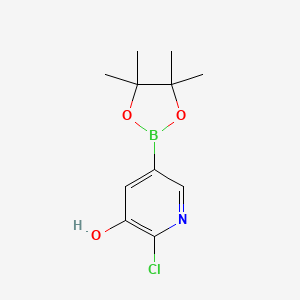
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a pyridin-3-ol moiety, and a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-5-bromopyridin-3-ol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The pyridin-3-ol moiety can undergo oxidation to form pyridine-3-one derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Pyridine-3-one Derivatives: Formed through oxidation of the pyridin-3-ol moiety.
Applications De Recherche Scientifique
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in coupling reactions and in the design of boron-containing drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a chloro group, a pyridin-3-ol moiety, and a dioxaborolane ring. This structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15BClNO3 |
|---|---|
Poids moléculaire |
255.51 g/mol |
Nom IUPAC |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(15)9(13)14-6-7/h5-6,15H,1-4H3 |
Clé InChI |
ZLDYGLVRTCDNEQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


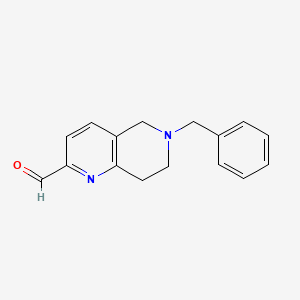
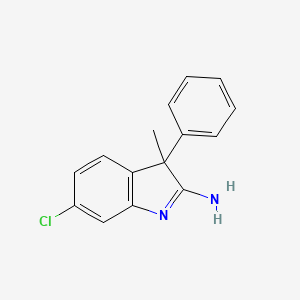
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)


![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)
![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)
![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
![2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11862215.png)

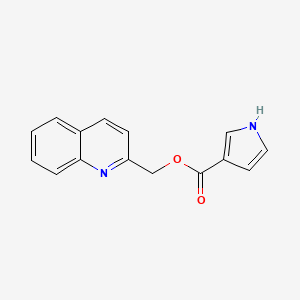
![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)
